molecular formula C20H20N2 B12280795 3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile

Cat. No.: B12280795
M. Wt: 288.4 g/mol
InChI Key: ZAHRNVHXZULLFU-UHFFFAOYSA-N
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Description

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the spirocyclic scaffold can be constructed by the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.3]heptane: A structurally related compound with similar biological activities.

    6-Phenyl-2-azaspiro[3.3]heptane:

Uniqueness

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile is unique due to its specific spirocyclic structure and the presence of both phenyl and benzonitrile groups. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

3-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]benzonitrile

InChI

InChI=1S/C20H20N2/c21-12-16-5-4-6-17(9-16)13-22-14-20(15-22)10-19(11-20)18-7-2-1-3-8-18/h1-9,19H,10-11,13-15H2

InChI Key

ZAHRNVHXZULLFU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CN(C2)CC3=CC(=CC=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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